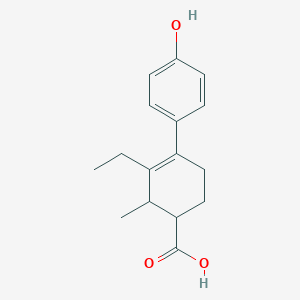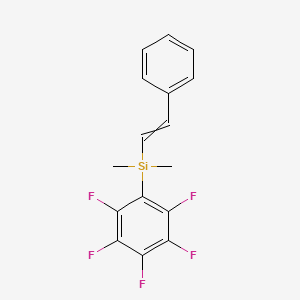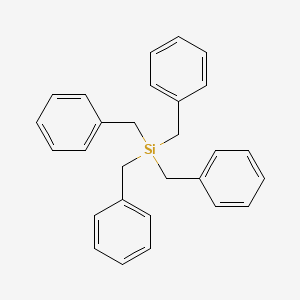
Tetrabenzylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabenzylsilane is an organosilicon compound with the molecular formula C28H28Si It is characterized by the presence of four benzyl groups attached to a central silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrabenzylsilane can be synthesized through several methods. One common approach involves the reaction of silicon tetrachloride with benzylmagnesium chloride (Grignard reagent) in an ether solvent. The reaction proceeds as follows:
SiCl4+4C6H5CH2MgCl→Si(CH2C6H5)4+4MgCl2
Another method involves the reduction of this compound oxide using a reducing agent such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using silicon tetrachloride and benzylmagnesium chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization or distillation to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrabenzylsilane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide.
Reduction: Reduction of this compound oxide back to this compound using reducing agents like lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Various reagents such as halogens, acids, and bases can be used for substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: this compound.
Substitution: Depending on the substituent, products can include benzyl-substituted silanes.
Applications De Recherche Scientifique
Tetrabenzylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. It also serves as a reagent in various organic reactions.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential use of this compound derivatives in drug development.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of tetrabenzylsilane involves its ability to participate in various chemical reactions due to the presence of reactive benzyl groups. These groups can undergo oxidation, reduction, and substitution reactions, making this compound a versatile compound in synthetic chemistry. The silicon atom in this compound can also form stable bonds with other elements, contributing to its reactivity and utility in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethylsilane: Similar to tetrabenzylsilane but with methyl groups instead of benzyl groups.
Triethylsilane: Contains three ethyl groups attached to silicon.
Triphenylsilane: Contains three phenyl groups attached to silicon.
Uniqueness
This compound is unique due to the presence of four benzyl groups, which impart distinct chemical properties compared to other silanes. The benzyl groups provide steric hindrance and electronic effects that influence the reactivity and stability of the compound. This makes this compound particularly useful in specific synthetic applications where these properties are advantageous.
Propriétés
Numéro CAS |
18762-95-3 |
|---|---|
Formule moléculaire |
C28H28Si |
Poids moléculaire |
392.6 g/mol |
Nom IUPAC |
tetrabenzylsilane |
InChI |
InChI=1S/C28H28Si/c1-5-13-25(14-6-1)21-29(22-26-15-7-2-8-16-26,23-27-17-9-3-10-18-27)24-28-19-11-4-12-20-28/h1-20H,21-24H2 |
Clé InChI |
VWPYMANRMOSLKO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




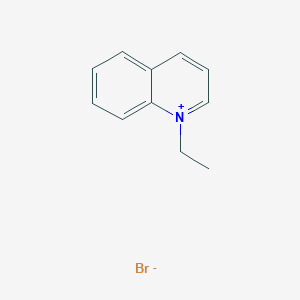

![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B14699232.png)

![2-{[(e)-(2,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14699250.png)
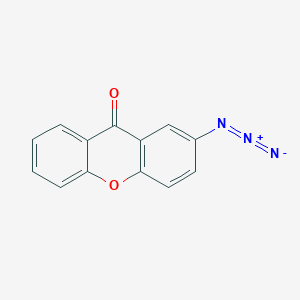
![Dimethyl 3-(phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate](/img/structure/B14699258.png)
